2-Amino-4,4,5,5,5-pentafluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,4,5,5,5-pentafluoropentanoic acid is a fluorinated amino acid with the molecular formula C₅H₆F₅NO₂ and a molecular weight of 207.1 g/mol Fluorinated amino acids are of great interest in various fields due to their unique properties, such as increased metabolic stability and enhanced biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the production of enantiomerically pure compounds, which are essential for pharmaceutical applications . The reaction typically involves the use of chiral auxiliaries and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to be operationally convenient and cost-effective, ensuring the availability of the compound for research and commercial purposes . The use of recyclable chiral auxiliaries and efficient reaction conditions are key factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4,4,5,5,5-pentafluoropentanoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the fluorinated structure .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the amino acid backbone .
Wissenschaftliche Forschungsanwendungen
2-Amino-4,4,5,5,5-pentafluoropentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel compounds with potential pharmaceutical properties . In biology, it is employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure . In medicine, it is investigated for its potential use in drug development, particularly in the design of more stable and active pharmaceutical agents . Additionally, the compound finds applications in the industry as a specialty chemical for various synthetic processes .
Wirkmechanismus
2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be compared to other fluorinated amino acids, such as 2-Amino-5,5,5-trifluoropentanoic acid . While both compounds share similar structural features, the presence of additional fluorine atoms in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity . Other similar compounds include fluorinated derivatives of naturally occurring amino acids, which are used in various research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5,5,5-trifluoropentanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3,3,3-trifluoropropanoic acid
Eigenschaften
CAS-Nummer |
15959-97-4 |
---|---|
Molekularformel |
C5H6F5NO2 |
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
2-amino-4,4,5,5,5-pentafluoropentanoic acid |
InChI |
InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |
InChI-Schlüssel |
WDXQGHPDMGJLFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.